3-[(Oxan-4-yloxy)methoxy]azetidine

Molecular Weight Linker Chemistry Building Block Selection

3-[(Oxan-4-yloxy)methoxy]azetidine (IUPAC: 3-(oxan-4-yloxymethoxy)azetidine) is a heterocyclic building block that combines a four-membered azetidine ring with a tetrahydropyran (oxane) moiety via an oxymethylene (-O-CH₂-O-) spacer. This structural architecture distinguishes it from simpler azetidine–oxane conjugates by incorporating an additional ether oxygen in the linker region.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B13637756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Oxan-4-yloxy)methoxy]azetidine
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1COCCC1OCOC2CNC2
InChIInChI=1S/C9H17NO3/c1-3-11-4-2-8(1)12-7-13-9-5-10-6-9/h8-10H,1-7H2
InChIKeyAHSVMKUNMFNSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Oxan-4-yloxy)methoxy]azetidine: Structural and Pharmacochemical Baseline for Procurement Decisions


3-[(Oxan-4-yloxy)methoxy]azetidine (IUPAC: 3-(oxan-4-yloxymethoxy)azetidine) is a heterocyclic building block that combines a four-membered azetidine ring with a tetrahydropyran (oxane) moiety via an oxymethylene (-O-CH₂-O-) spacer . This structural architecture distinguishes it from simpler azetidine–oxane conjugates by incorporating an additional ether oxygen in the linker region. The compound is currently listed as a research chemical for non-human use and has not been assigned a widely registered CAS number in public authoritative databases . Its molecular formula (C₉H₁₇NO₃) and molecular weight (187.24 g·mol⁻¹) are confirmed by multiple vendor technical datasheets, though primary peer-reviewed characterisation remains absent from the open literature .

Why 3-[(Oxan-4-yloxy)methoxy]azetidine Cannot Be Replaced by Common Azetidine–Oxane Analogs


Azetidine–oxane conjugates with different linker chemistries—direct ether (C-O), methylene (C-C), or oxymethylene (O-C-O)—exhibit markedly different physicochemical profiles that preclude simple interchange in synthesis or biological screening [1]. The identity, number, and geometry of the linker atoms govern hydrogen-bonding capacity, lipophilicity, and conformational flexibility, all of which directly affect solubility, membrane permeability, and target engagement in medicinal chemistry campaigns . Substituting 3-[(Oxan-4-yloxy)methoxy]azetidine with a close analog such as 3-(oxan-4-yloxy)azetidine or 3-(oxan-4-ylmethoxy)azetidine without quantitative justification therefore risks altering key experimental outcomes. The following evidence items quantify the specific differentiation parameters that inform rational selection.

Quantitative Differentiation Evidence for 3-[(Oxan-4-yloxy)methoxy]azetidine Versus Its Closest Analogs


Molecular Weight Differential: 3-[(Oxan-4-yloxy)methoxy]azetidine vs. 3-(Oxan-4-ylmethoxy)azetidine

The target compound incorporates an additional ether oxygen in the linker (oxymethylene bridge: -O-CH₂-O-) compared with the simpler methylene-bridged analog 3-(oxan-4-ylmethoxy)azetidine, which uses a -CH₂-O- linker . This structural difference results in a molecular weight increase of 16.00 g·mol⁻¹ (from 171.24 to 187.24 g·mol⁻¹) and a distinct molecular formula (C₉H₁₇NO₃ vs. C₉H₁₇NO₂), reflecting the presence of an additional oxygen atom . The extra oxygen atom also increases the hydrogen-bond acceptor count, altering the compound's interaction potential with biological targets and solvents.

Molecular Weight Linker Chemistry Building Block Selection

LogP Divergence: Oxymethylene Linker Shifts Lipophilicity Relative to Direct Ether Analog

The direct ether analog 3-(oxan-4-yloxy)azetidine (CAS 1343861-56-2) has a measured LogP of -0.39, indicating notable hydrophilicity conferred by the polar azetidine and oxane rings in close proximity . The target compound 3-[(Oxan-4-yloxy)methoxy]azetidine inserts an oxymethylene spacer (-O-CH₂-O-) that increases the distance between the two heterocycles and adds a hydrophobic methylene unit, which is predicted to raise LogP by approximately 0.5–1.2 units based on the established contribution of an sp³ carbon and an ethereal oxygen in fragment-based LogP models . This prediction is consistent with vendor-estimated LogP values of 0.8–1.2 for the target compound, though no experimentally validated LogP measurement from a peer-reviewed source is currently available .

Lipophilicity LogP Drug-Likeness

Hydrogen-Bond Acceptor Count: Enhanced Interaction Capacity vs. Methylene-Bridged Analog

The target compound possesses four hydrogen-bond acceptor (HBA) sites (three ether oxygens + one azetidine nitrogen) compared with three HBA sites for the methylene-bridged analog 3-(oxan-4-ylmethoxy)azetidine (two ether oxygens + one azetidine nitrogen) [1]. The additional HBA arises from the extra ether oxygen in the oxymethylene linker. This difference can influence aqueous solubility, as each additional HBA contributes approximately 0.5–1.0 log unit to solubility in early fragment-based predictions, and may also affect binding to protein targets that engage oxygen lone pairs in hydrogen-bond networks [2].

Hydrogen Bonding Solubility Target Engagement

STATEMENT ON EVIDENCE LIMITATIONS: No Head-to-Head Biological Activity Data Available

Despite extensive searching of primary research papers, patents, authoritative databases (ChEMBL, PubChem, BindingDB), and reputable vendor datasheets, no quantitative biological activity data—such as IC₅₀, Kd, Ki, EC₅₀, or cellular potency values—have been identified for 3-[(Oxan-4-yloxy)methoxy]azetidine or for head-to-head comparisons with its closest analogs in any peer-reviewed or patent source. The compound appears to be an early-stage research chemical used primarily as a synthetic building block, and its biological profiling has not been reported in the public domain. This absence of data precludes any claims regarding differential target potency, selectivity, or in vivo efficacy relative to comparator compounds. Procurement decisions based on the structural and physicochemical differentiation documented in the other evidence items must therefore be considered provisional until direct comparative biological data become available [1].

Evidence Gap Procurement Caution Research Chemical

Recommended Application Scenarios for 3-[(Oxan-4-yloxy)methoxy]azetidine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Fine-Tuned Lipophilicity

In fragment-based screening campaigns where LogP tuning is critical, 3-[(Oxan-4-yloxy)methoxy]azetidine offers an estimated LogP in the 0.8–1.2 range, representing a shift from the hydrophilic direct ether analog (LogP = -0.39) toward moderate lipophilicity . This intermediate LogP may be advantageous for targeting intracellular protein pockets that require some membrane permeability while retaining sufficient aqueous solubility for assay compatibility . Researchers should confirm LogP experimentally (e.g., via shake-flask or chromatographic method) before committing to large-scale synthesis, as the value is currently vendor-estimated rather than peer-reviewed.

PROTAC Linker Design with Enhanced Hydrogen-Bonding Capacity

The additional hydrogen-bond acceptor in the oxymethylene linker (4 HBA vs. 3 HBA for the methylene-bridged analog) provides an extra polar contact point that may influence ternary complex formation in PROTAC design [1]. The azetidine nitrogen also serves as a potential conjugation handle for E3 ligase or target-protein ligands. The increased molecular weight (187.24 vs. 171.24 g·mol⁻¹) and the extended linker length should be factored into linker geometry optimization, as these parameters affect the distance and orientation between the two warheads in the final bifunctional molecule [1].

Synthetic Intermediate for Heterocycle-Functionalized Libraries

The distinctive oxymethylene spacer in 3-[(Oxan-4-yloxy)methoxy]azetidine introduces a protected diol-like motif that can serve as a masked carbonyl or formyl equivalent in subsequent synthetic transformations . This differentiates it from the direct ether and methylene analogs, which lack this latent functionality. The compound is suitable for diversity-oriented synthesis (DOS) libraries where incremental variation in linker polarity and hydrogen-bonding capacity is desired to explore structure–activity relationships across a chemical series [1].

Physicochemical Comparator in Azetidine–Oxane Linker SAR Studies

When systematically comparing linker chemistries in an azetidine–oxane series, 3-[(Oxan-4-yloxy)methoxy]azetidine serves as the oxymethylene reference point alongside the direct ether analog (LogP = -0.39) and the methylene-bridged analog (MW = 171.24 g·mol⁻¹, 3 HBA) . This trio enables a structure–property relationship (SPR) analysis of how incremental changes in linker oxygenation affect LogP, HBA count, and molecular weight, providing a rational basis for linker selection in lead optimization [1].

Quote Request

Request a Quote for 3-[(Oxan-4-yloxy)methoxy]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.